
4-(2-chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide
Descripción general
Descripción
4-(2-Chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide, more commonly known as CFPB, is a synthetic compound that is used in a variety of scientific research applications. This molecule is derived from pyrimidine, an aromatic heterocyclic organic compound, and is characterized by its chlorine and fluorine atoms. CFPB has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Benzamide Derivatives : Studies have reported the synthesis of various benzamide derivatives, including those related to 4-(2-chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide, highlighting their chemical structures and properties. This includes the preparation of 4-benzylphthalazin-1-ylamino derivatives and their antimicrobial activities (El-Wahab et al., 2011).
Biological Screening and Antimicrobial Activity
- Antimicrobial and Anticancer Potentials : Several studies have synthesized and evaluated benzamide derivatives for antimicrobial and anticancer activities. This includes the evaluation of 4-thiazolidinone derivatives and their in vitro antimicrobial and anticancer potentials (Deep et al., 2016).
Radiosensitizing Effects and Cancer Therapy
- Radiotherapy and Cancer Treatment : Research has explored the radiosensitizing effects of phenylpyrimidine derivatives on human lung cancer cells, which is significant in the context of improving radiotherapy outcomes in cancer patients. The study identified specific compounds that inhibited cell viability and increased the proportion of cells arrested at the G2/M phase of the cell cycle (Jung et al., 2019).
Antiviral and Antimicrobial Applications
- Anti-HIV and Antibacterial Agents : A study on benzopyrimidine analogs showed promising antitubercular, anti-HIV, and antibacterial activity. This suggests potential applications in developing new antitubercular and anti-HIV drugs (Narendhar et al., 2021).
Kinase Inhibition and Cancer Therapy
- Kinase Inhibitors for Cancer Treatment : The discovery and synthesis of compounds related to benzamide derivatives have been explored for their kinase inhibitory activity, especially in the context of cancer treatment. This includes compounds with selective inhibition of vascular endothelial growth factor receptor-2, demonstrating efficacy in cancer models (Borzilleri et al., 2006).
Propiedades
IUPAC Name |
4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN4O/c18-12-3-1-2-4-14(12)23-16(25)10-5-7-11(8-6-10)22-15-13(20)9-21-17(19)24-15/h1-9H,(H,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMDVFGZSZSJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC3=NC(=NC=C3F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



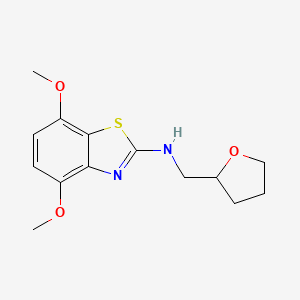
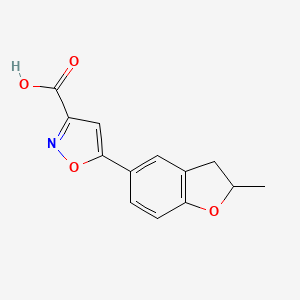
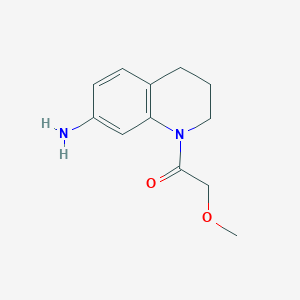
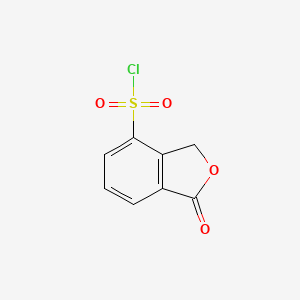
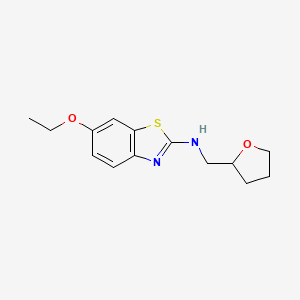
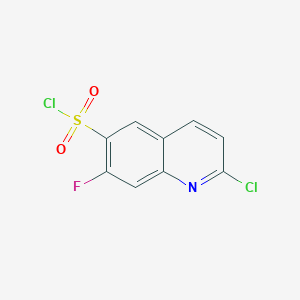
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
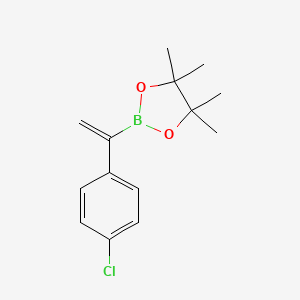
![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)
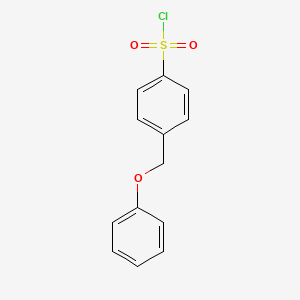
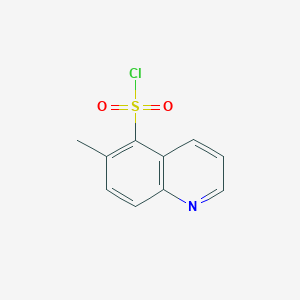
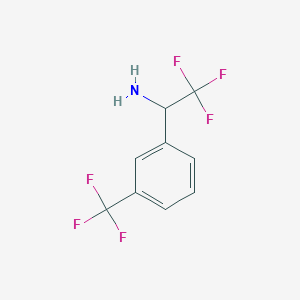
![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)